molecular formula C8H15NO2 B13260618 Methyl 2-(2-aminocyclopentyl)acetate

Methyl 2-(2-aminocyclopentyl)acetate

Cat. No.: B13260618
M. Wt: 157.21 g/mol
InChI Key: GOXQSRXZLSAEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminocyclopentyl)acetate typically involves the esterification of 2-(2-aminocyclopentyl)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as microwave-assisted esterification, can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminocyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-aminocyclopentyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-aminocyclopentyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(2-aminocyclopentyl)acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

GOXQSRXZLSAEBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC1N

Origin of Product

United States

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